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Cat. No.: B1211381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

electrochemical reduction of carbon dioxide (CO2) to formate using various cobalt-based

catalysts. The information is intended to guide researchers in synthesizing catalysts, setting up

electrochemical experiments, and analyzing products.

Introduction
The electrochemical reduction of CO2 into value-added chemicals, such as formate, is a

promising strategy for mitigating greenhouse gas emissions and storing renewable energy.

Formate is a valuable chemical feedstock and a potential hydrogen storage molecule. Cobalt-

based catalysts have emerged as a cost-effective and efficient class of materials for this

conversion due to their high activity and selectivity. This document outlines protocols for the

synthesis of three distinct types of cobalt catalysts: ultrathin cobalt oxide (Co3O4) nanosheets,

cobalt phthalocyanine (CoPc) supported on carbon, and single-atom cobalt on nitrogen-doped

carbon (Co-N-C). Additionally, it provides a comprehensive guide to the electrochemical setup

and product quantification.
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The following table summarizes the performance of various cobalt catalysts for the

electrochemical reduction of CO2 to formate, compiled from the literature.

Catalyst
Electrolyt
e

Applied
Potential
(V vs.
RHE)

Formate
Faradaic
Efficiency
(%)

Formate
Partial
Current
Density
(mA/cm²)

Stability
Referenc
e

Ultrathin

Co3O4

Layers

(1.72 nm)

0.1 M

KHCO3
-0.88 > 60 - 20 hours [1][2]

CoPc/CNT
0.1 M

KHCO3
-0.52

~90 (for

CO)

> 10 (for

CO)
- [3]

CoTAPc/C

NT

0.1 M

KHCO3
-0.98

84 (for

Methanol

from CO)

20 (for

Methanol

from CO)

- [4]

Co

Phosphino

–thiolate

Complex

CH3CN

with H2O

- (750 mV

overpotenti

al)

up to 94 - 24 hours [5][6]

Nanofibrou

s Co3O4
-

-1.56 (vs.

NHE)

~90 (for

CO and

formate)

~0.5 8 hours [7]

Core–shell

Co3S4@C

o3O4

- - ~85 - - [7]

Experimental Protocols
Catalyst Synthesis
This protocol describes a two-step hydrothermal method followed by calcination to synthesize

ultrathin Co3O4 nanosheets directly on a nickel foam substrate.
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Materials:

Nickel foam

Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)

Ammonium fluoride (NH4F)

Urea (CO(NH2)2)

Hexamethylenetetramine (HMT)

Distilled water

Teflon-lined stainless steel autoclave

Procedure:

Substrate Preparation: Clean a piece of nickel foam by sonication in acetone, ethanol, and

distilled water for 15 minutes each, and then dry it in an oven.

First Hydrothermal Reaction:

Prepare a homogeneous solution by dissolving Co(NO3)2·6H2O (2 mmol), NH4F (8

mmol), and CO(NH2)2 (10 mmol) in 36 mL of distilled water.

Place the cleaned nickel foam against the wall of a Teflon-lined stainless steel autoclave

and add the prepared solution.

Seal the autoclave and heat it at 100°C for 6 hours to grow β-Co(OH)2 nanosheet arrays.

After cooling, wash the nickel foam with distilled water and ethanol and dry it.

Second Hydrothermal Reaction (for ultrathin sheets):

Place the β-Co(OH)2-coated nickel foam in a new autoclave containing a solution of

Co(NO3)2·6H2O and a base (urea or HMT) for a secondary hydrothermal reaction. This
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step involves the dissolution and recrystallization of the nanosheets to achieve a thinner

morphology.

Calcination:

Calcine the nanosheet arrays obtained from the second hydrothermal step at 250°C for 3

hours in air to obtain ultrathin Co3O4 nanosheet arrays.

This protocol details the preparation of a hybrid catalyst by anchoring cobalt phthalocyanine

molecules onto multi-walled carbon nanotubes.

Materials:

Cobalt phthalocyanine (CoPc)

Multi-walled carbon nanotubes (CNTs)

N,N-dimethyl formamide (DMF)

Procedure:

Disperse a specific amount of CNTs in DMF using sonication.

Dissolve CoPc in DMF in a separate container.

Add the CoPc solution to the CNT dispersion.

Sonciate the mixture for an extended period (e.g., 1-2 hours) to ensure uniform mixing and

interaction.

Follow up with magnetic stirring for several hours (e.g., 12 hours) to facilitate the anchoring

of CoPc molecules onto the CNTs.

Collect the CoPc/CNT hybrid material by filtration or centrifugation.

Wash the product with DMF and then with a volatile solvent like ethanol to remove any

unattached CoPc and residual DMF.
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Dry the final product in a vacuum oven. The weight percentage of CoPc can be controlled by

adjusting the initial amounts of CoPc and CNTs.[3]

This protocol describes a multi-step process to synthesize single cobalt atoms anchored on

nitrogen-doped ultrathin carbon nanosheets.

Materials:

Urea

Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)

1,10-phenanthroline (phen)

Graphitic carbon nitride (g-C3N4) nanosheets (prepared by thermal exfoliation of bulk g-

C3N4 from urea)

Dopamine hydrochloride

Tris(hydroxymethyl)aminomethane

Argon gas

Procedure:

Preparation of g-C3N4 Nanosheets: Synthesize bulk g-C3N4 by heating urea in a covered

crucible. Then, obtain g-C3N4 nanosheets by thermal exfoliation of the bulk material.

Formation of Co(phen)2/g-C3N4: Adsorb cobalt acetate and 1,10-phenanthroline onto the g-

C3N4 nanosheets in a solution to form the Co(phen)2/g-C3N4 composite.

Polydopamine (PDA) Coating: Coat a thin layer of PDA on the Co(phen)2/g-C3N4 composite

by in-situ polymerization of dopamine hydrochloride in a tris buffer solution.

Pyrolysis: Pyrolyze the obtained Co(phen)2/g-C3N4@PDA composite under a constant

argon flow at 850°C to form the final CoSAs/NCNS catalyst.

Electrochemical CO2 Reduction in an H-type Cell
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This protocol provides a general procedure for performing electrochemical CO2 reduction in a

standard H-type glass cell.

Materials and Equipment:

H-type electrochemical cell with two compartments separated by an ion-exchange

membrane (e.g., Nafion)

Working electrode (e.g., carbon paper, glassy carbon)

Counter electrode (e.g., platinum foil or mesh)

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

Potentiostat

Gas-tight syringes

CO2 gas (high purity)

Electrolyte (e.g., 0.1 M KHCO3 or 0.5 M KHCO3)

Catalyst ink (see below)

Procedure:

Electrode Preparation:

Prepare a catalyst ink by dispersing the synthesized cobalt catalyst in a mixture of a

solvent (e.g., isopropanol/water mixture) and an ionomer (e.g., Nafion solution). The

typical catalyst loading is 1-5 mg/cm².

Sonciate the ink for at least 30 minutes to ensure a homogeneous dispersion.

Drop-cast or spray-coat a specific volume of the catalyst ink onto the surface of the

working electrode and let it dry under ambient conditions.

Cell Assembly:
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Assemble the H-type cell with the working electrode in the cathodic compartment and the

counter electrode in the anodic compartment. The two compartments are separated by an

ion-exchange membrane.

Place the reference electrode in the cathodic compartment, close to the working electrode.

Electrolyte Preparation and Saturation:

Prepare the electrolyte solution (e.g., 0.1 M KHCO3) using high-purity water.

Purge the electrolyte in the cathodic compartment with CO2 gas for at least 30 minutes

prior to the experiment to ensure saturation. Maintain a CO2 atmosphere above the

electrolyte during the experiment.

Electrolysis:

Connect the electrodes to the potentiostat.

Perform controlled potential electrolysis at a specific potential (e.g., -0.8 to -1.2 V vs. RHE)

for a set duration (e.g., 1-2 hours).

Record the current response over time.

Product Collection:

After electrolysis, carefully collect a sample of the liquid electrolyte from the cathodic

compartment for product analysis.

Quantification of Formate by 1H NMR Spectroscopy[10]
[11][12][13]
This protocol outlines the procedure for quantifying the formate produced in the liquid

electrolyte using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)
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NMR tubes

Deuterium oxide (D2O)

Internal standard (e.g., Dimethyl sulfoxide - DMSO)

Micropipettes

Procedure:

Sample Preparation:

Take a known volume of the electrolyte from the cathodic compartment after electrolysis

(e.g., 400 µL).

Add a known volume of D2O (e.g., 50 µL) to provide a lock signal for the NMR

spectrometer.

Add a known concentration of an internal standard, such as DMSO (e.g., 40 µL of a 4 mM

solution).[8] The internal standard should have a distinct peak that does not overlap with

the formate peak or other signals of interest.

Mix the solution thoroughly and transfer it to an NMR tube.

NMR Measurement:

Acquire a 1H NMR spectrum of the sample.

Use a water suppression pulse sequence (e.g., WET or presaturation) to minimize the

large water signal.

The formate peak typically appears as a singlet at around 8.2-8.5 ppm.[9]

Data Analysis and Quantification:

Integrate the area of the formate peak and the area of the internal standard peak.

Calculate the concentration of formate using the following equation:
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Concentration_formate = (Integration_formate / Integration_standard) *

(Concentration_standard * (N_standard / N_formate))

where N is the number of protons for each signal (1 for both formate and DMSO).

Faradaic Efficiency Calculation:

Calculate the total charge passed during electrolysis from the chronoamperometry data.

Calculate the moles of formate produced from its concentration and the volume of the

catholyte.

Calculate the Faradaic efficiency (FE) for formate using the following equation:

FE_formate (%) = (moles_formate * n * F) / Q * 100

where n is the number of electrons required to produce one mole of formate from CO2 (n=2),

F is the Faraday constant (96485 C/mol), and Q is the total charge passed (in Coulombs).
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Caption: Experimental workflow from catalyst synthesis to electrochemical testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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